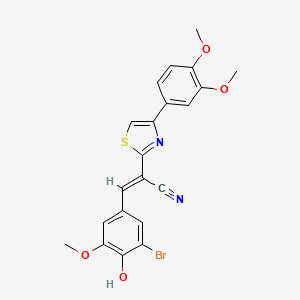

![molecular formula C19H18N2O5 B2964585 N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide CAS No. 1351584-98-9](/img/structure/B2964585.png)

N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

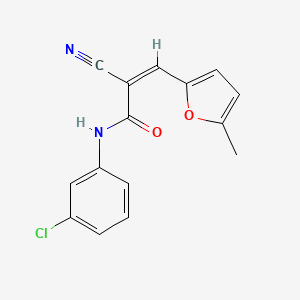

The compound “N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yl), a benzyl group (benzyl), and a morpholine group (morpholine-3-carboxamide) with an additional carbonyl group (5-oxo) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzodioxole and morpholine rings may participate in electrophilic aromatic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. Computational methods or experimental testing could be used to determine these properties .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds with the 1,3-benzodioxole moiety have been investigated for their potential anticancer properties. The structure of N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide suggests it could be a candidate for anticancer drug development. Research has shown that similar compounds exhibit a range of pharmacological activities, including anti-cancer effects . These compounds can be designed to target specific cancer cell lines and may work by inhibiting cell proliferation or inducing apoptosis.

Anti-Infective Properties

The benzodioxole ring is known for its anti-infective properties. This compound could be synthesized and tested for its efficacy against various bacterial and viral infections. The synthesis process often involves a Claisen–Schmidt condensation reaction, which could be optimized for this particular compound to enhance its anti-infective capabilities .

Antioxidant Effects

Benzodioxole derivatives are also recognized for their antioxidant properties. N-(2H-1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide could be explored as a potential antioxidant to combat oxidative stress, which is a factor in many chronic diseases .

Auxin Receptor Agonism and Plant Growth Promotion

In the field of agriculture, benzodioxole derivatives have been used as auxin receptor agonists to promote root growth in plants. This compound could be investigated for its ability to enhance root-related signaling responses and potentially serve as a potent root growth promoter .

Anti-Diabetic Activity

The structural similarity to other benzodioxole compounds that exhibit anti-diabetic activity suggests that this compound could be researched for its potential to act as an anti-diabetic agent. It could be tested for its ability to regulate blood sugar levels and improve insulin sensitivity .

Flavoring Agent in Food

While not directly related to the compound , benzodioxole structures have been used as flavoring agents in food. This compound could be synthesized and evaluated for its sensory properties to determine if it could be used to enhance the flavor profile of certain food products .

Wirkmechanismus

Target of Action

A similar compound, n-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1h-imidazol-1-yl)-6-methylpyrimidin-4-yl]-d-prolinamide, has been reported to target nitric oxide synthase, inducible .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

It is known that similar compounds can affect microtubule assembly, causing mitotic blockade and cell apoptosis .

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c22-18-11-24-10-15(21(18)9-13-4-2-1-3-5-13)19(23)20-14-6-7-16-17(8-14)26-12-25-16/h1-8,15H,9-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAOHIFISDVJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2964503.png)

![5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2964504.png)

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2964516.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2964519.png)

![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)